molecular formula C17H16Cl2N2O3S B2842763 2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 477242-96-9

2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2842763
CAS No.: 477242-96-9
M. Wt: 399.29
InChI Key: SLKWYZJFTFLCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the IUPAC name 2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a bicyclic 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole moiety. Its structure combines aromatic chlorination with a fused benzothiazole ring system, which is associated with enhanced stability and bioactivity . The compound is commercially available for research purposes, with standardized purity and safety protocols for handling (e.g., avoiding ignition sources and ensuring proper ventilation) .

The benzothiazole core is notable for its role in modulating biological interactions, particularly in enzyme inhibition or receptor binding .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-17(2)6-11-15(12(22)7-17)25-16(20-11)21-14(23)8-24-13-4-3-9(18)5-10(13)19/h3-5H,6-8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKWYZJFTFLCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C17H16Cl2N2O3S
  • Molecular Weight : 399.29154 g/mol
  • CAS Number : 477242-96-9

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic effects.

1. Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, a study synthesized several thiazolidinone derivatives and demonstrated that compounds with a dichlorophenoxy group showed substantial in vivo anti-inflammatory effects. Specifically:

  • Compound 1k exhibited an 81.14% inhibition of inflammation after 5 hours, outperforming indomethacin (76.36% inhibition) without causing gastric damage .
  • The selectivity index for compound 1k was found to be 29.00 , indicating a favorable therapeutic profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2. Antimicrobial Activity

Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties. Although specific data on the compound is limited, related compounds have demonstrated:

  • Efficacy against various bacterial strains.
  • Potential as antifungal agents, which suggests that this compound may share similar properties due to structural similarities .

3. Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of benzothiazole derivatives against cancer cell lines:

  • Compounds similar to the one discussed have shown promising results against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116), indicating potential as anticancer agents .

Research Findings Summary Table

Activity Compound Effectiveness Reference
Anti-inflammatoryCompound 1k81.14% inhibition
CytotoxicityBenzothiazole DerivativeEffective against MCF-7 and HCT-116
AntimicrobialRelated CompoundsBroad-spectrum activity

Case Studies

Several case studies have highlighted the importance of the dichlorophenoxy group in enhancing biological activity:

  • A study on thiazolidinone derivatives demonstrated that modifications with dichlorophenoxy groups significantly improved anti-inflammatory effects compared to their non-substituted counterparts .
  • Another investigation into the synthesis of benzoxazole derivatives indicated that structural variations could lead to enhanced cytotoxic activity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its unique substitution pattern. Key analogues include:

Compound Name Key Structural Differences Molecular Weight (g/mol) logP<sup>a</sup> Solubility<sup>b</sup> Biological Activity<sup>c</sup>
Target Compound 2,4-dichlorophenoxy, benzothiazol-2-yl acetamide 413.29 ~3.8 Low (organic solvents) Potential herbicidal/auxin-like activity
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) Pyridin-2-yl instead of benzothiazol-2-yl 329.17 ~2.9 Moderate (DMSO) Synthetic auxin agonist
2-(4-Chlorophenoxy)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide 4-chlorophenoxy instead of 2,4-dichlorophenoxy 377.85 ~3.1 Low (DMF) Unspecified bioactivity
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide 4-fluorophenyl instead of 2,4-dichlorophenoxy 346.40 ~2.5 Moderate (ethanol) Unknown
2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA) Mercapto-ethyl instead of benzothiazol-2-yl 278.13 ~1.8 High (aqueous) Caspase inhibition

<sup>a</sup>Calculated using fragment-based methods (higher chlorine content increases logP).
<sup>b</sup>Estimated based on substituent polarity.
<sup>c</sup>Activities inferred from structural analogues or indirect evidence.

Functional Group Impact on Bioactivity

  • 2,4-Dichlorophenoxy Group: This moiety is shared with classical synthetic auxins like 2,4-D (2,4-dichlorophenoxyacetic acid), which disrupt plant cell elongation .
  • Benzothiazol-2-yl Acetamide : The bicyclic system enhances lipophilicity and metabolic stability compared to simpler acetamides (e.g., DICA or Compound 533). This could improve membrane permeability but reduce aqueous solubility .

Preparation Methods

Cyclization of Thioamide Precursors

The 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is synthesized via cyclization of a thioamide precursor. A method adapted from Bose et al. employs Dess-Martin periodinane in dichloromethane to promote cyclization under mild conditions (room temperature, 15 minutes), yielding the benzothiazole core in 85–92% efficiency.

Representative Procedure :

  • Dissolve 2-amino-4,5-dimethylcyclohex-1-ene-1-carbothioamide (1.0 equiv) in dichloromethane.
  • Add Dess-Martin periodinane (1.2 equiv) and stir at 25°C for 15 minutes.
  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography.

Alternative Microwave-Assisted Synthesis

Luo et al. demonstrated that microwave irradiation accelerates cyclization. Reacting 2-aminothiophenol derivatives with chloroacetyl chloride in acetic acid under microwave irradiation (300 W, 10 minutes) achieves 88% yield, reducing reaction time from hours to minutes.

Preparation of 2-(2,4-Dichlorophenoxy)Acetyl Chloride

Chlorination of 2,4-Dichlorophenoxyacetic Acid

The acid chloride is synthesized by treating 2,4-dichlorophenoxyacetic acid (2,4-D) with thionyl chloride (SOCl₂):

  • Combine 2,4-D (1.0 equiv) with excess SOCl₂ (3.0 equiv) and catalytic DMF.
  • Reflux at 70°C for 3 hours.
  • Remove excess SOCl₂ under vacuum to obtain the acid chloride as a pale yellow liquid (95% yield).

Coupling of Benzothiazole Amine and Acid Chloride

Alkaline-Mediated Acylation

A method analogous to Çetin et al. involves reacting the benzothiazole amine with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of potassium carbonate in benzene:

  • Dissolve the benzothiazole amine (1.0 equiv) and K₂CO₃ (1.2 equiv) in anhydrous benzene.
  • Add the acid chloride (1.1 equiv) dropwise under nitrogen.
  • Reflux for 6–12 hours, pour into ice water, and filter the precipitate (yield: 78–84%).

Optimization Insight :

  • Prolonged reflux (>10 hours) improves yield but risks decomposition.
  • Substituting benzene with DMF increases solubility but necessitates lower temperatures (60°C).

Carbodiimide Coupling

Adapting Yu et al., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxybenzotriazole (HOBt) enhances coupling efficiency:

  • Mix the benzothiazole amine (1.0 equiv), acid chloride (1.05 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) in DMF.
  • Stir at 25°C for 4 hours.
  • Extract with ethyl acetate and purify via recrystallization (yield: 89%).

Comparative Analysis of Synthetic Routes

Method Conditions Solvent Base/Catalyst Yield (%) Reference
Alkaline Acylation Reflux, 6–12 h Benzene K₂CO₃ 78–84
Carbodiimide Coupling Room temp, 4 h DMF EDCI/HOBt 89
Microwave Cyclization 300 W, 10 min Acetic acid None 88

Key Observations :

  • Microwave-assisted cyclization offers time efficiency but requires specialized equipment.
  • Carbodiimide coupling achieves higher yields under milder conditions but incurs higher costs.

Critical Considerations for Scale-Up

  • Purification : Chromatography or recrystallization from ethanol/water mixtures removes unreacted 2,4-D byproducts.
  • Toxicity : Chloroacetyl chloride and SOCl₂ require handling in fume hoods with appropriate PPE.
  • Regioselectivity : Monitoring via TLC (toluene:acetone, 8:2) ensures single-product formation.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 2,4-dichlorophenoxyacetic acid derivatives with 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Key steps:
  • Refluxing in solvents like ethanol or DMF with catalytic glacial acetic acid to promote amide bond formation .
  • Purification via column chromatography or crystallization using solvents such as ethanol/water mixtures .
  • Critical Parameters : Temperature (80–100°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.5 molar ratio of amine to acylating agent) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : A combination of techniques is required:
TechniquePurposeKey Signals/ParametersReference
¹H/¹³C NMR Confirm backbone structureBenzothiazole protons (δ 6.8–7.5 ppm), acetamide carbonyl (δ 165–170 ppm)
HPLC Assess purityRetention time matching reference standard, >95% purity threshold
IR Spectroscopy Identify functional groupsC=O stretch (~1700 cm⁻¹), N-H bend (~3300 cm⁻¹)

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
  • Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
  • Dose-response curves (0.1–100 µM range) to establish potency .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of this compound’s synthesis?

  • Methodological Answer :
  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways .
  • Solvent optimization : COSMO-RS simulations to predict solvent effects on reaction yield .
  • Machine learning : Train models on existing benzothiazole synthesis data to predict optimal conditions (e.g., temperature, catalyst) .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Meta-analysis : Compare data across assays (e.g., cell-based vs. enzymatic) to identify model-specific biases .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., dichlorophenoxy group) and test analogs to isolate confounding factors .
  • Pharmacokinetic profiling : Assess bioavailability differences using in vitro permeability (Caco-2) and metabolic stability (microsomal) assays .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/water) and refine using SHELXL .
  • Key metrics : Compare bond lengths (C-N: ~1.32 Å, C-O: ~1.23 Å) and dihedral angles to DFT-optimized structures .
  • Twinning analysis : Use PLATON to detect pseudosymmetry in crystals with ambiguous electron density .

Q. What statistical approaches optimize reaction yield in large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to test variables (temperature, solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) : Model interactions between factors and predict maxima (e.g., 85% yield at 90°C, 1.2 eq. catalyst) .
  • Robustness testing : Use Taguchi methods to identify noise factors (e.g., humidity, impurity levels) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?

  • Methodological Answer :
  • Error source identification : Check approximations in DFT (e.g., solvent effects omitted) or experimental impurities .
  • Hybrid QM/MM calculations : Refine models by incorporating explicit solvent molecules or enzyme active sites .
  • Sensitivity analysis : Rank variables (e.g., steric effects, solvent polarity) by impact on yield to guide follow-up experiments .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH 1–13 buffers, heat (40–60°C), and light (ICH Q1B guidelines) .
  • LC-MS monitoring : Track degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months and compare HPLC profiles .

Tables for Key Data

Q. Table 1: Common Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
Amide couplingDMF, EDC/HOBt, RT, 12h78
CyclizationK₂CO₃, DMF, 80°C, 6h65
PurificationEthanol/water recrystallization90 (purity)

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

Bond TypeComputational (DFT)Experimental (X-ray)Deviation
C-N1.341.330.01
C-O1.221.240.02
C-S1.761.780.02

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.